molecular formula C10H16BrNO2 B2503360 Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 1415841-82-5

Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No. B2503360
M. Wt: 262.147
InChI Key: OCGCRVVGDPPGMC-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical and organic molecules. The tert-butyl group is a common protecting group in organic synthesis, and the presence of the bromo substituent on the tetrahydropyridine ring provides a site for further chemical reactions.

Synthesis Analysis

The synthesis of tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate and related compounds involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, is synthesized through a four-step process starting from piperidin-4-ylmethanol with a high total yield of up to 71.4% . Another example is the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, which is obtained from 5-bromoindole as a raw material .

Molecular Structure Analysis

The molecular structure of tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate and its derivatives has been characterized using various spectroscopic techniques such as NMR, MS, and FT-IR. X-ray diffraction (XRD) is also used to determine the crystal structure, which is then compared with the optimized structure calculated using density functional theory (DFT). For example, the DFT-optimized structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate matches the crystal structure determined by XRD .

Chemical Reactions Analysis

The bromo substituent on the tetrahydropyridine ring of tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate makes it a versatile intermediate for further chemical transformations. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate can undergo Diels-Alder reactions with maleic anhydride to form complex cyclic structures . Additionally, the compound can react with both electrophilic and nucleophilic reagents, and its functional groups can be reduced or oxidized .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate and its analogs can be studied through molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses using DFT. These studies reveal insights into the reactivity and stability of the molecules. For instance, the MEP and FMO analyses of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate provide information on its physicochemical properties . Additionally, gas-liquid chromatography and mass spectral analysis can be used to separate and quantify carboxylates, including those with tert-butyl groups .

Scientific Research Applications

Chemical Synthesis and Characterization

Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate has been utilized in various chemical synthesis processes. A notable application is in the coupling reactions with arylboronic acids, facilitated by palladium-catalyzed mechanisms, to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This demonstrates its role in facilitating complex chemical synthesis and enhancing the diversity of chemical structures (Wustrow & Wise, 1991).

X-Ray Crystallography Studies

The compound has been a subject of X-ray crystallography studies to understand its molecular and crystal structure. These studies provide insights into the molecular packing and interaction within the compound, driven by strong hydrogen bonds. This knowledge is crucial in determining the compound's stability and reactivity, contributing to the fields of material science and pharmaceuticals (Didierjean et al., 2004).

Synthetic Intermediate for Small Molecule Anticancer Drugs

It serves as an important intermediate in the synthesis of small molecule anticancer drugs. Its role in the synthetic pathways, typically involving nucleophilic substitution, oxidation, and halogenation reactions, highlights its importance in medicinal chemistry and drug design (Zhang et al., 2018).

Catalysis and Chemical Transformations

The compound is involved in catalytic processes and chemical transformations, contributing to the synthesis of various heterocyclic compounds. Its reactivity in different chemical environments, forming products through Diels-Alder reactions and engaging in intricate molecular interactions, emphasizes its versatility in chemical synthesis (Moskalenko & Boev, 2014).

Safety And Hazards

The compound has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 5-bromo-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h5H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGCRVVGDPPGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=C(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate

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